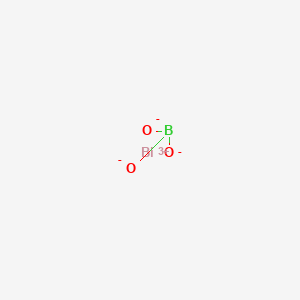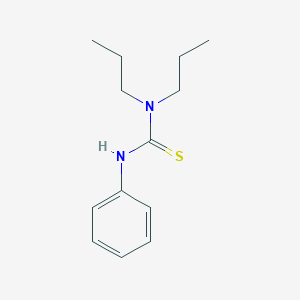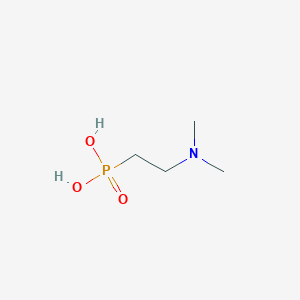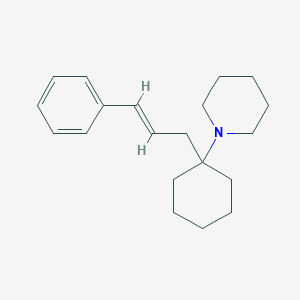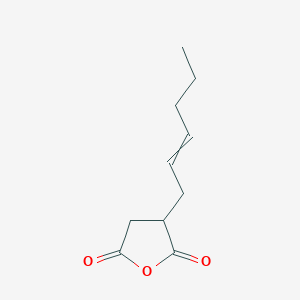
Hex-2-enylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-enylsuccinic anhydride is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Modification and Drug Delivery Systems
Hex-2-enylsuccinic anhydride derivatives have been investigated for their potential in drug delivery systems. For instance, carboxylated hydroxyethyl starch, produced by interacting succinic anhydride with hydroxyethyl starch, has shown promise as a biodegradable, non-immunogenic polymeric drug delivery system. It has the capability to encapsulate drugs like doxorubicin, ensuring prolonged circulation in vivo and controlled release to target cells, such as prostate cancer cells (Paleos et al., 2015).
Material Science and Surface Modification
In material science, derivatives of this compound, like octenyl succinic anhydride (OSA), have been reported for the modification of polysaccharides to impart amphiphilic properties. The conjugation of tamarind seed xyloglucan (TSX) with OSA, for instance, resulted in materials with improved surface characteristics, potentially useful in drug delivery and food applications. The TSX-OSA conjugate was thoroughly characterized, confirming the successful modification and suggesting a broadened application scope for TSX (Dilbaghi et al., 2020).
Chemical Synthesis and Catalysis
In the realm of synthetic chemistry, this compound derivatives have been employed in various catalytic and synthetic processes. For example, facile Cu(OTf)2-catalyzed preparation of per-O-acetylated hexopyranoses and sequential one-pot anomeric substitution to thioglycosides under solvent-free conditions have been achieved, demonstrating the utility of these compounds in improving synthetic methodologies and yielding high-purity products (Tai et al., 2003).
Biochemical and Biomedical Research
This compound derivatives also find application in biochemical and biomedical research. For instance, the biocatalytic preparation of trans-hex-2-enal from trans-hex-2-enol using a novel aryl alcohol oxidase is a noteworthy development. This methodology efficiently overcomes the limitations related to poor solubility of O2 in aqueous media and mass transfer, offering high catalytic activities and pointing towards the preparative usefulness of the reaction scheme in various biochemical processes (van Schie et al., 2018).
Analytical Chemistry and Viscosity-Temperature Studies
In analytical chemistry, esters of this compound have been synthesized and studied for their viscosity-temperature properties. The research elucidates the dependence of these properties on the structure of side radicals, contributing valuable insights into the physicochemical behaviors of these compounds and their potential applications in various industries (Alieva & Mamed’yarov, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Hex-2-enylsuccinic anhydride can be achieved through the reaction between hex-2-en-1-ol and succinic anhydride.", "Starting Materials": [ "Hex-2-en-1-ol", "Succinic anhydride", "Solvent (e.g. toluene)" ], "Reaction": [ "Heat hex-2-en-1-ol and succinic anhydride in a solvent (e.g. toluene) under reflux", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain the crude product", "Purify the crude product using column chromatography with a suitable eluent (e.g. hexane/ethyl acetate)" ] } | |
CAS-Nummer |
10500-34-2 |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-hex-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
VWXVGDSPDMSWFP-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C=C/CC1CC(=O)OC1=O |
SMILES |
CCCC=CCC1CC(=O)OC1=O |
Kanonische SMILES |
CCCC=CCC1CC(=O)OC1=O |
| 10500-34-2 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


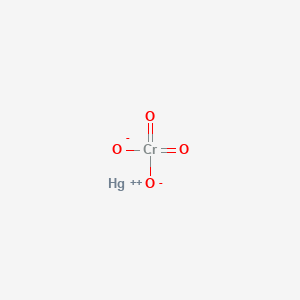
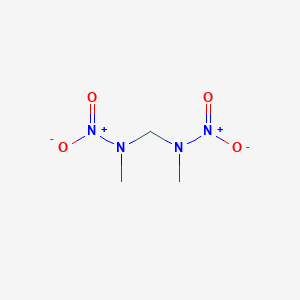

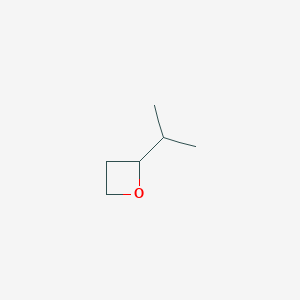


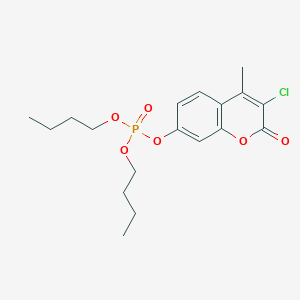
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

